3-Nitro-4-sulfamoylbenzamide
Overview
Description
“3-Nitro-4-sulfamoylbenzamide”, also known as NSB, is a chemical compound that has been studied extensively for its biological properties and potential applications in various fields of research and industry. It has a molecular weight of 245.22 g/mol .
Molecular Structure Analysis
The IUPAC name for “3-Nitro-4-sulfamoylbenzamide” is 4-(aminosulfonyl)-3-nitrobenzamide . The InChI code for the compound is 1S/C7H7N3O5S/c8-7(11)4-1-2-6(16(9,14)15)5(3-4)10(12)13/h1-3H,(H2,8,11)(H2,9,14,15) .
Physical And Chemical Properties Analysis
“3-Nitro-4-sulfamoylbenzamide” is a powder . The compound should be stored at room temperature .
Scientific Research Applications
Chemotherapeutic Activity
3-Nitro-4-sulfamoylbenzamide and its derivatives have been explored for potential chemotherapeutic activities. A related compound, 4-iodo-3-nitrobenzamide, was studied for its action on various tumor cells. It was found to be reduced transiently by tumor cells to a more active form, leading to the death of these cells without accumulating intermediates. This research indicates a potential pathway for the use of similar compounds in cancer treatment (Mendeleyev et al., 1995).
Environmental Applications
A derivative of 3-Nitro-4-sulfamoylbenzamide was used in a study to create a composite material for the removal of nickel (Ni(II)) from aqueous solutions. This demonstrates the compound's utility in environmental remediation and water treatment processes (Rahman & Nasir, 2019).
Material Science
In material science, derivatives of 3-Nitro-4-sulfamoylbenzamide have been utilized in the synthesis of novel polymers. These polymers, such as polyimides based on flexible diamines containing sulfone, ether, and amide structure, show promising properties like thermal stability and solubility. Such developments highlight the compound's role in advancing polymer technology and material engineering (Mehdipour‐Ataei et al., 2004).
Crystal Engineering
3-Nitro-4-sulfamoylbenzamide and related compounds are also significant in crystal engineering. Studies involving hydrogen bonds and halogen bonds in the crystalline structure of similar compounds provide insights into the formation of complex molecular structures. This research is crucial for the development of new materials and the understanding of molecular interactions (Saha et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-nitro-4-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5S/c8-7(11)4-1-2-6(16(9,14)15)5(3-4)10(12)13/h1-3H,(H2,8,11)(H2,9,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUWTGFHHFWNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-sulfamoylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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